Cas no 88449-50-7 (3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid)

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid은 향료 및 의약품 합성에서 중요한 중간체로 사용되는 유기 화합물입니다. 이 화합물은 벤젠 고리에 메톡시 및 이소프로폭시 치환기가 결합된 구조를 가지며, 카르복실산 기능기를 포함하고 있어 다양한 유도체 합성이 가능합니다. 높은 화학적 순도와 안정성을 특징으로 하며, 특히 향료 산업에서 복잡한 방향족 화합물 제조에 유용하게 활용됩니다. 또한 선택적 반응성이 우수하여 표적 분자 설계에 적합하며, 실험실 규모부터 산업적 생산까지 폭넓게 적용될 수 있습니다.
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid structure
88449-50-7 structure
Product Name:3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
CAS 번호:88449-50-7
MF:C12H16O4
메가와트:224.253044128418
CID:632445
PubChem ID:7139410
Update Time:2025-11-02

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
    • 2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid
    • 3-Methoxy-4-(1-methylethoxy)benzeneacetic acid (ACI)
    • 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
    • 2-[3-Methoxy-4-(propan-2-yloxy)phenyl]acetic acid
    • A50945
    • 88449-50-7
    • CS-M2931
    • CS-13227
    • (4-Isopropoxy-3-methoxyphenyl)-acetic acid
    • (4-ISOPROPOXY-3-METHOXYPHENYL)ACETIC ACID
    • DTXSID00427975
    • AKOS002672010
    • (4-Isopropoxy-3-methoxy-phenyl)-acetic acid
    • SCHEMBL2392443
    • A1-03933
    • 2-(4-Isopropoxy-3-methoxyphenyl)aceticacid
    • 3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
    • 인치: 1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
    • InChIKey: TWZIQDJXVGSPSD-UHFFFAOYSA-N
    • 미소: O=C(CC1C=C(OC)C(OC(C)C)=CC=1)O

계산된 속성

  • 정밀분자량: 224.10485899g/mol
  • 동위원소 질량: 224.10485899g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 227
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 55.8Ų

실험적 성질

  • 밀도: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 67-69 ºC
  • 용해도: 미용성(1.5g/l)(25ºC),

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019111776-1g
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
1g
$400.00 2023-08-31
TRC
B188925-10mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
88449-50-7
10mg
$ 50.00 2022-06-07
TRC
B188925-50mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
88449-50-7
50mg
$ 70.00 2022-06-07
TRC
B188925-100mg
3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
88449-50-7
100mg
$ 95.00 2022-06-07
ChemScence
CS-M2931-250mg
Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
88449-50-7
250mg
$104.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049463-100mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 98%
100mg
¥544.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049463-250mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 98%
250mg
¥630.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049463-1g
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 98%
1g
¥1813.00 2024-04-27
Ambeed
A519941-100mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
100mg
$65.0 2025-04-16
Ambeed
A519941-250mg
2-(4-Isopropoxy-3-methoxyphenyl)acetic acid
88449-50-7 97%
250mg
$110.0 2025-04-16

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
1.2 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.4 Solvents: Acetonitrile ;  reflux
1.5 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
참조
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

합성 방법 2

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
참조
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.2 Solvents: Diethyl ether ;  reflux → 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

합성 방법 4

반응 조건
1.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
4.2 Solvents: Diethyl ether ;  reflux → 0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 °C
2.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
4.1 Solvents: Acetonitrile ;  reflux
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
참조
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

합성 방법 6

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
1.2 Solvents: Diethyl ether ;  reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

합성 방법 7

반응 조건
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
참조
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

합성 방법 8

반응 조건
1.1 Solvents: Acetonitrile ;  reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
참조
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

합성 방법 9

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
2.1 Solvents: Acetonitrile ;  reflux
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
참조
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.2 Solvents: Diethyl ether ;  reflux → 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

합성 방법 11

반응 조건
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  20 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
3.1 Solvents: Acetonitrile ;  reflux
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  reflux
참조
Design and total synthesis of Mannich derivatives of marine natural product lamellarin D as cytotoxic agents
Shen, Li; et al, European Journal of Medicinal Chemistry, 2014, 85, 807-817

합성 방법 12

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.3 Reagents: Acetic acid Solvents: Water ;  pH 7, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 d, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, reflux
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
5.2 Solvents: Diethyl ether ;  reflux → 0 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Synthesis of N-benzyl-des-D-ring lamellarin K via an acyl-Claisen/Paal-Knorr approach
Dittrich, Nora; et al, Tetrahedron, 2017, 73(14), 1881-1894

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Raw materials

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid Preparation Products

3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
주문 번호:A933616
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:11
가격 ($):244.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:88449-50-7)3-Methoxy-4-(1-methylethoxy)-benzeneacetic Acid
A933616
순결:99%
재다:1g
가격 ($):244.0
Email